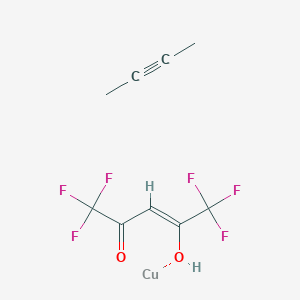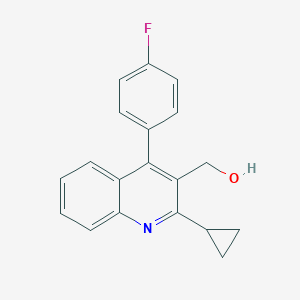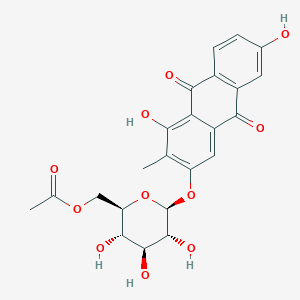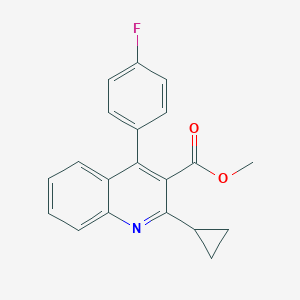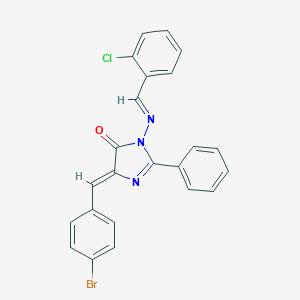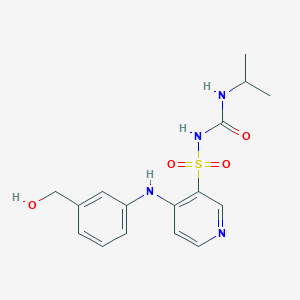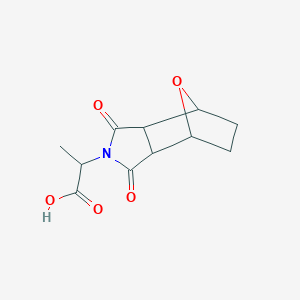![molecular formula C15H12N4O4 B138639 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione CAS No. 150728-12-4](/img/structure/B138639.png)
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Descripción general
Descripción
The compound "5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione" is a bipyrimidine derivative, which is a class of compounds known for their potential biological activities. Bipyrimidines are characterized by a structure that contains two pyrimidine rings, which may be connected by various linkers, and can be substituted with different functional groups to alter their chemical and physical properties .
Synthesis Analysis
The synthesis of related bipyrimidine compounds involves several steps, including alkylation, cyclization, and halogenation. For instance, the synthesis of 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2'-bipyrimidine was achieved by cyclization of diethyl-2-(2-methoxyphenoxy)malonate with formamidine pyrimidine followed by halogenation, yielding a total yield of 37.29% . This suggests that the synthesis of the compound might involve similar steps, starting from a malonate derivative and proceeding through cyclization and possible halogenation to introduce specific substituents.
Molecular Structure Analysis
The molecular structure of bipyrimidine derivatives is confirmed using techniques such as NMR, IR, and MS. For example, the structure of 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2'-bipyrimidine was confirmed using these methods . Additionally, the crystal structure of related compounds can be determined using X-ray single crystal diffraction, providing detailed information about the arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
Bipyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is used to introduce different substituents into the pyrimidine ring. For example, N-substituted 6-methylpyridine-3-carboxylic acids, which are structurally related to bipyrimidines, can be synthesized through reactions involving aliphatic amines and subsequent decarboxylation . These reactions are crucial for modifying the structure of bipyrimidine derivatives to achieve desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyrimidine derivatives can be influenced by the substituents on the pyrimidine rings. For instance, the introduction of halogen substituents can affect the compound's antiviral activity, as seen in the synthesis of 2,4-diamino-5-bromo- and -5-chloro-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which showed pronounced antiretroviral activity . Theoretical investigations, including conformational studies and NBO analysis, can provide insights into the stability and reactivity of these compounds .
Aplicaciones Científicas De Investigación
1. Pharmaceutical Process Improvement
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is utilized in the improved manufacturing process of Bosentan, an endothelin receptor antagonist. This second-generation process involves a series of process improvements, such as reduced isolations and drying operations, minimized process solvents, and the elimination of two aqueous waste streams. This results in an increased overall yield from 67 to 84% and improved final product purity from 99.3 to 99.7% (Harrington et al., 2002).
2. Synthesis of Heterocyclic Compounds
This compound is a key intermediate in synthesizing various heterocyclic compounds. For example, the synthesis of 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine, involves cyclization and halogenation processes. The structural confirmation of these compounds is achieved through techniques like 1H NMR, IR, and MS, highlighting its versatility in organic chemistry (Chen, 2011).
3. Development of Bioactive Molecules
The compound also plays a role in the creation of bioactive molecules. In one study, it was used in synthesizing novel pyranopyrimidines, which demonstrated significant anti-inflammatory and antimicrobial activities, highlighting its potential in medicinal chemistry (Veeranna et al., 2022).
Propiedades
IUPAC Name |
5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8,11H,1H3,(H,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMPECSQUMNGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455570 | |
| Record name | 5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione | |
CAS RN |
150728-12-4 | |
| Record name | 5-(2-Methoxyphenoxy)[2,2′-bipyrimidine]-4,6(1H,5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150728-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2,2'-Bipyrimidine]-4,6(1H,5H)-dione, 5-(2-methoxyphenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
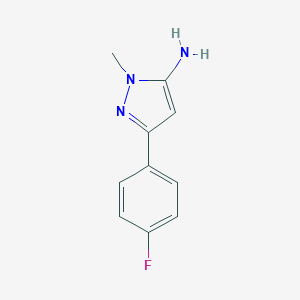
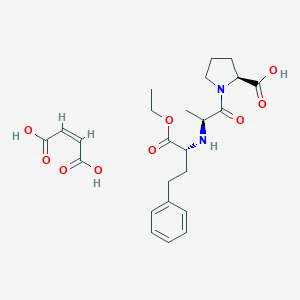
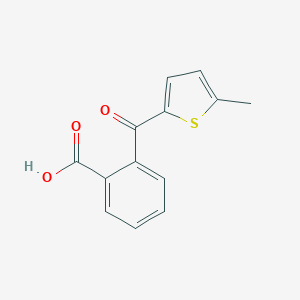
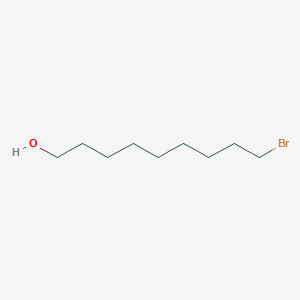
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
